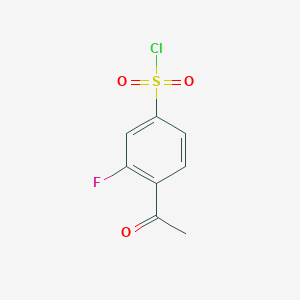

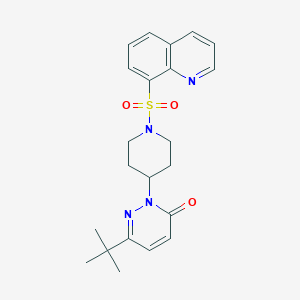

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide often involves multicomponent reactions or other complex organic synthesis techniques. For example, a study detailed the three-component reactions of N,N-substituted imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates, leading to the production of 4-[(2-pyridyl)methyl]aminofuran derivatives (Pan et al., 2010). Such methodologies could be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of compounds similar to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide is characterized by the presence of substituted furan and pyridine rings. These structures are often analyzed using techniques such as X-ray diffraction, NMR, and DFT calculations to determine bond lengths, angles, and overall molecular geometry. An example can be found in the structural analysis of related benzamides, where DFT investigations provided insights into conformational flexibility and vibrational spectra (Aydın et al., 2014).

Chemical Reactions and Properties

Compounds with a structure similar to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide participate in a variety of chemical reactions, demonstrating unique reactivity patterns. For instance, the C-H bond activation and borylation of furans catalyzed by iron complexes highlight the reactive nature of furan-containing compounds (Hatanaka et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and boiling point, can be influenced by their molecular structure. While specific data for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide might not be readily available, studies on similar compounds provide valuable insights into how structural features affect physical properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are crucial for understanding the potential applications of these compounds. The reactions of furan-3-ones with 2,3-diaminopyridine and its derivatives, resulting in the formation of pyrrol-2-ylidene-acetates, exemplify the type of chemical behavior these compounds can exhibit (Sacmacl et al., 2012).

Scientific Research Applications

Transformations and Synthetic Applications

Synthesis of Annelated Heterocyclic Systems : Furan derivatives, including those related to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide, have been utilized as building blocks in the synthesis of annelated heterocyclic systems. A method exploiting acid-catalyzed transformations of similar furan compounds has been developed for synthesizing pyrrolo[1,2-a]diazepinone derivatives. This approach is notable for the simultaneous formation of diazepine and pyrrole rings, resulting from furan ring recyclization. Some derivatives synthesized using this methodology exhibit a range of biological activities, including anxiolytic, sedative, antiepileptic, analgesic, antibacterial, and antifungal properties, highlighting their potential for pharmaceutical applications (Stroganova et al., 2009).

Nucleophilic Addition to Pyridinium Salts : Research has also focused on the addition of nucleophiles to 3-substituted pyridinium salts, a process that is essential for the synthesis of various pharmacologically relevant compounds. For instance, this methodology has been successfully applied to the enantioselective synthesis of Substance P antagonists, demonstrating the chemical versatility and potential therapeutic applications of compounds derived from N-methylbenzamide and similar furan-based structures (Lemire et al., 2004).

Furan Derivatives in Organic Synthesis

Multicomponent Reactions for Substituted Furans : The application of N,N-substituted imidazo[1,5-a]pyridine carbenes in organic synthesis has been demonstrated through multicomponent reactions involving aldehydes and dimethyl acetylenedicarboxylate or allenoates. This approach yields 4-[(2-pyridyl)methyl]aminofuran derivatives, showcasing a novel method for accessing fully substituted furans, which are challenging to obtain through other synthetic routes. Such derivatives could have applications in material science and drug development due to their structural complexity and potential biological activity (Pan et al., 2010).

Mechanism of Action

Target of Action

The primary target of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide is Cytochrome P450 2A6 . Cytochrome P450 2A6 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics .

Mode of Action

It is known to interact with cytochrome p450 2a6 .

Biochemical Pathways

Given its interaction with cytochrome p450 2a6, it may influence the metabolic pathways associated with this enzyme .

properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13-5-2-3-6-16(13)18(21)20-11-14-9-15(12-19-10-14)17-7-4-8-22-17/h2-10,12H,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFMEITXFKUCGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

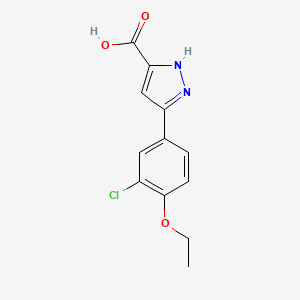

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2494798.png)

![4-amino-8,8-dimethyl-2-(methylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2494800.png)

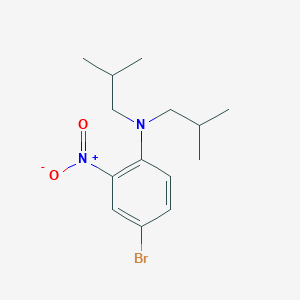

![1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole](/img/structure/B2494804.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2494805.png)

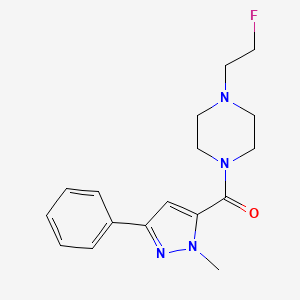

![4-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2494814.png)

![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2494816.png)

![N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2494817.png)